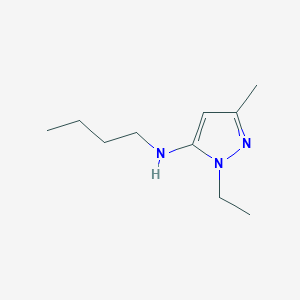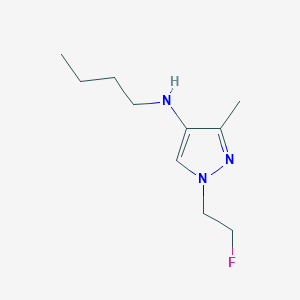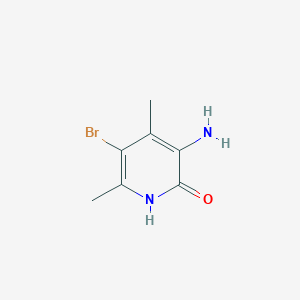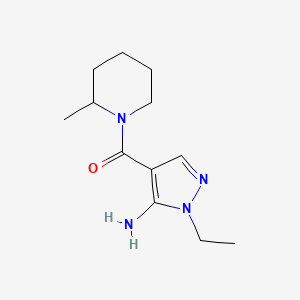![molecular formula C17H25N3O B11733886 N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)
N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、エトキシフェニル基、メチル基、およびピラゾール環を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、4-エトキシベンズアルデヒドとヒドラジン水和物を反応させて4-エトキシフェニルヒドラジンを生成することです。この中間体は、酸性条件下で3-メチル-2-ブタノンと反応してピラゾール環を形成します。最後のステップは、炭酸カリウムなどの塩基の存在下で、ピラゾール誘導体を2-メチルプロピルブロミドでアルキル化することです。
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う場合がありますが、より大規模です。連続フロー反応器と自動システムの使用は、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化して、対応する酸化物を生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 化合物は、求核置換反応に参加できます。ここで、エトキシ基は他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: エタノール中のナトリウムエトキシド。
生成される主要な生成物
酸化: 酸化物とヒドロキシル誘導体の生成。
還元: 還元されたアミン誘導体の生成。
置換: 置換されたピラゾール誘導体の生成。
科学研究への応用
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗炎症作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に炎症性疾患や癌の治療における薬物開発における潜在的な用途について調査されています。
産業: 新素材の開発や、さまざまな化学反応における触媒として利用されています。
科学的研究の応用
N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。化合物は、酵素や受容体に結合して、その活性を調節できます。たとえば、炎症性経路に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮することがあります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- N-[(4-メトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-イミダゾール-4-アミン
- N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-トリアゾール-4-アミン
独自性
N-[(4-エトキシフェニル)メチル]-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、独自の組み合わせの官能基により、独特の化学的および生物学的特性を付与するため、ユニークです。類似の化合物と比較して、特定の生物学的標的に対する安定性、バイオアベイラビリティ、または特異的な活性の向上が見られる場合があります。
類似化合物との比較
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-imidazole-4-amine
- N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-triazole-4-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specific activity against certain biological targets.
特性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C17H25N3O/c1-5-21-16-8-6-15(7-9-16)10-18-17-12-20(11-13(2)3)19-14(17)4/h6-9,12-13,18H,5,10-11H2,1-4H3 |
InChIキー |
MFPWAVNYJUJBSZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)



![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)

![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)


![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)

